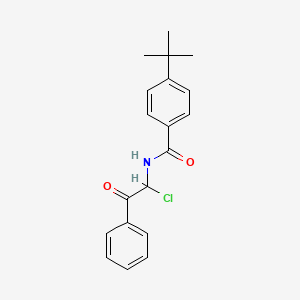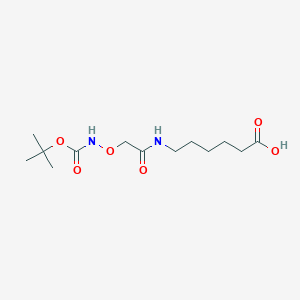
(Phenanthrene-2,7-diyl)bis(diphenylphosphane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Phenanthrene-2,7-diyl)bis(diphenylphosphane) is a chemical compound that belongs to the class of organophosphorus compounds. It is characterized by the presence of a phenanthrene backbone with two diphenylphosphane groups attached at the 2 and 7 positions. This compound is of significant interest in the field of coordination chemistry due to its ability to act as a bidentate ligand, forming stable complexes with various transition metals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Phenanthrene-2,7-diyl)bis(diphenylphosphane) typically involves the reaction of phenanthrene derivatives with diphenylphosphane. One common method is the palladium-catalyzed coupling reaction, where phenanthrene-2,7-dibromide is reacted with diphenylphosphane in the presence of a palladium catalyst and a base such as potassium carbonate . The reaction is carried out under an inert atmosphere, typically at elevated temperatures, to achieve high yields.
Industrial Production Methods
Industrial production of (Phenanthrene-2,7-diyl)bis(diphenylphosphane) follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for efficient and scalable production. The reaction conditions are optimized to ensure high purity and yield, with careful control of temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
(Phenanthrene-2,7-diyl)bis(diphenylphosphane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphane groups to phosphine.
Substitution: The phenanthrene backbone allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Halogenated phenanthrene derivatives.
Applications De Recherche Scientifique
(Phenanthrene-2,7-diyl)bis(diphenylphosphane) has a wide range of applications in scientific research:
Biology: The compound’s metal complexes are investigated for their potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a component in pharmaceuticals.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of (Phenanthrene-2,7-diyl)bis(diphenylphosphane) primarily involves its role as a ligand. The compound coordinates with metal ions through its phosphorus atoms, forming stable complexes. These complexes can participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling . The phenanthrene backbone provides rigidity and stability to the complexes, enhancing their catalytic efficiency.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,4R)-2,4-Pentanediylbis(diphenylphosphine): This compound has a similar structure but with a pentane backbone instead of phenanthrene.
(S)-(-)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene: Another similar compound with a binaphthalene backbone.
Uniqueness
(Phenanthrene-2,7-diyl)bis(diphenylphosphane) is unique due to its phenanthrene backbone, which provides distinct electronic and steric properties. This uniqueness allows it to form more stable and efficient metal complexes compared to other similar compounds. Its ability to undergo various chemical reactions and its wide range of applications in different fields further highlight its significance.
Propriétés
Numéro CAS |
847941-41-7 |
|---|---|
Formule moléculaire |
C38H28P2 |
Poids moléculaire |
546.6 g/mol |
Nom IUPAC |
(7-diphenylphosphanylphenanthren-2-yl)-diphenylphosphane |
InChI |
InChI=1S/C38H28P2/c1-5-13-31(14-6-1)39(32-15-7-2-8-16-32)35-23-25-37-29(27-35)21-22-30-28-36(24-26-38(30)37)40(33-17-9-3-10-18-33)34-19-11-4-12-20-34/h1-28H |
Clé InChI |
WRAYVAKEJYRWKY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC4=C(C=C3)C5=C(C=C4)C=C(C=C5)P(C6=CC=CC=C6)C7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2S,5R)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.4]nonane](/img/structure/B14189759.png)
![Trifluoroacetic acid--9-(1-benzofuran-2-yl)-3-azaspiro[5.5]undec-8-ene (1/1)](/img/structure/B14189770.png)
![6,8-Dibromo-1,3-dimethyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14189774.png)
![(E)-ethyl 3-(1-(tert-butyldimethylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)acrylate](/img/structure/B14189783.png)
![1,1'-[Nonane-1,9-diylbis(oxy)]bis(4-fluorobenzene)](/img/structure/B14189784.png)
![2-Naphthalenecarboxylic acid, 7-methoxy-4-[[(trifluoromethyl)sulfonyl]oxy]-, ethyl ester](/img/structure/B14189787.png)
![2H-1-Benzopyran-2-one, 6-fluoro-4-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B14189795.png)

![5-[(Benzyloxy)methyl]spiro[3.5]nonan-1-one](/img/structure/B14189805.png)

![Methyl (diethoxyphosphoryl)[(triethylsilyl)oxy]acetate](/img/structure/B14189820.png)
